molecular formula C14H13N3O4S B2928244 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 360762-04-5

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No. B2928244
M. Wt: 319.34
InChI Key: DBAGQDVQHYGNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidine ring substituted by a ketone . The presence of the 6-methoxybenzo[d]thiazol-2-yl group suggests that this compound may have aromatic properties and potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,5-dioxopyrrolidin-1-yl group would introduce a cyclic structure, while the 6-methoxybenzo[d]thiazol-2-yl group would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the 2,5-dioxopyrrolidin-1-yl group could potentially make it a good leaving group for nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activities

This compound is part of a broader category of compounds synthesized for various biological activities. Studies have shown that similar compounds have been synthesized with anti-inflammatory, analgesic, and antimicrobial properties. For example, a study on the synthesis of novel compounds derived from visnaginone and khellinone revealed significant anti-inflammatory and analgesic activities, suggesting a potential pathway for new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the synthesis and in vitro cytotoxic activity of certain derivatives on cancer cell lines, showcasing the potential of these compounds in cancer research (Al-Sanea, Parambi, & Shaker, et al., 2020).

Anticancer Applications

Compounds with a similar chemical framework have shown promise in anticancer applications. For instance, derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines, indicating potential as cancer therapeutics (Ding, Chen, & Zhang, et al., 2012). Another study explored the design, synthesis, and characterization of novel derivatives with anticancer properties, further emphasizing the role of these compounds in medical research (Vinayak, Sudha, & Lalita, et al., 2014).

Antioxidant and Antimicrobial Potential

Additionally, some derivatives have been investigated for their antioxidant and antimicrobial efficacy. A study on the synthesis and molecular docking of new derivatives as antioxidant agents provided insights into their potential use in combating oxidative stress (Hossan, 2020). Moreover, antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles highlight the broad spectrum of biological activities associated with these compounds (Sowmya, Basha, & Devi, et al., 2017).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-8-2-3-9-10(6-8)22-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGQDVQHYGNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

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